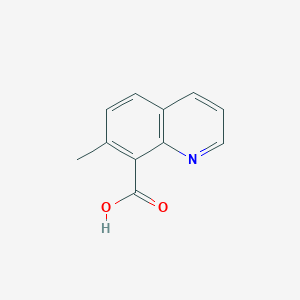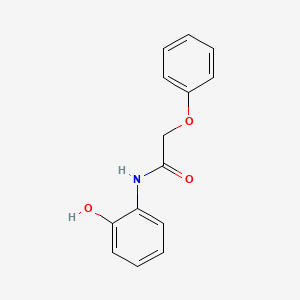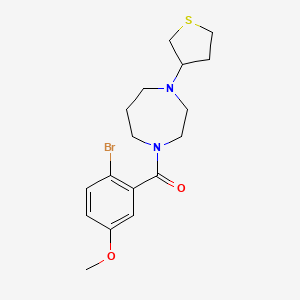![molecular formula C22H28O3 B2883903 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 69367-31-3](/img/structure/B2883903.png)
4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C24H32O3. It is a derivative of biphenyl, where a nonyloxy group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Esterification: The initial step involves the esterification of 4-hydroxybiphenyl with nonanoic acid to form 4-(nonyloxy)biphenyl.
Oxidation: The 4-(nonyloxy)biphenyl is then oxidized to introduce the carboxylic acid group, resulting in the formation of 4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The nonyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products
Oxidation: Further oxidation can produce biphenyl-4,4’-dicarboxylic acid.
Reduction: Reduction can yield 4’-(Nonyloxy)[1,1’-biphenyl]-4-methanol or 4’-(Nonyloxy)[1,1’-biphenyl]-4-aldehyde.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Biology: The compound’s liquid crystalline properties make it useful in the study of biological membranes and other structures.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of liquid crystal displays (LCDs) and other electronic devices due to its unique properties.
Mechanism of Action
The mechanism of action of 4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways:
Liquid Crystalline Properties: The compound’s ability to form liquid crystalline phases is due to the alignment of its biphenyl core and the flexibility of the nonyloxy chain.
Molecular Targets: It interacts with other molecules in liquid crystal displays, contributing to the alignment and stability of the liquid crystal phase.
Pathways: The compound’s effects are mediated through its influence on the physical properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
4-(Nonyloxy)benzoic acid: Similar in structure but lacks the biphenyl core.
4-(Nonyloxy)phenylacetic acid: Similar but with an acetic acid group instead of a carboxylic acid group.
4-(Nonyloxy)benzaldehyde: Similar but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
4’-(Nonyloxy)[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl core, which imparts distinct liquid crystalline properties. This makes it particularly valuable in applications requiring specific alignment and stability characteristics, such as in liquid crystal displays and advanced materials research.
Properties
IUPAC Name |
4-(4-nonoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-2-3-4-5-6-7-8-17-25-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(23)24/h9-16H,2-8,17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOASXAQGXPXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-7-hydroxy-5-oxo-N-phenyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2883822.png)

![5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2883824.png)
![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide](/img/structure/B2883826.png)



![5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2883834.png)

![Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2883836.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2883837.png)

![1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2883841.png)

